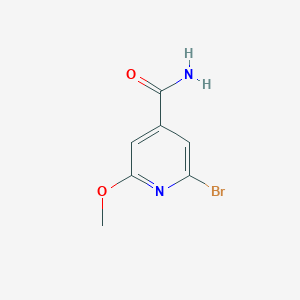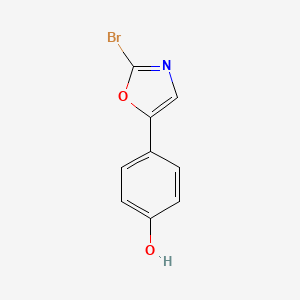
4-Chloro-3-(chloromethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(chloromethyl)benzonitrile is an organic compound with the molecular formula C8H5Cl2N. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the 4-position and a chloromethyl group at the 3-position. This compound is of interest due to its applications in various fields, including organic synthesis and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
4-Chloro-3-(chloromethyl)benzonitrile can be synthesized through several methods. One common approach involves the chlorination of 4-chlorotoluene followed by a reaction with cyanide. The general reaction scheme is as follows:
Chlorination of 4-chlorotoluene: 4-chlorotoluene is treated with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce a chloromethyl group at the 3-position.
Cyanation: The resulting 4-chloro-3-(chloromethyl)toluene is then reacted with a cyanide source, such as sodium cyanide (NaCN), to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and cyanation processes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures, as well as the use of specific catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
4-Chloro-3-(chloromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are applied.
Major Products
Substitution: Formation of derivatives like 4-chloro-3-(aminomethyl)benzonitrile.
Oxidation: Formation of 4-chloro-3-(chloromethyl)benzoic acid.
Reduction: Formation of 4-chloro-3-(methylamino)benzonitrile.
Hydrolysis: Formation of 4-chloro-3-(chloromethyl)benzoic acid or amides.
科学的研究の応用
4-Chloro-3-(chloromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-chloro-3-(chloromethyl)benzonitrile depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
4-Chloro-3-(chloromethyl)benzonitrile can be compared with other similar compounds, such as:
4-Chlorobenzonitrile: Lacks the chloromethyl group, making it less reactive in substitution reactions.
3-Chlorobenzonitrile: Has the chlorine atom at the 3-position, resulting in different reactivity and applications.
4-Chloro-3-(methyl)benzonitrile: Contains a methyl group instead of a chloromethyl group, affecting its chemical properties and reactivity.
特性
分子式 |
C8H5Cl2N |
|---|---|
分子量 |
186.03 g/mol |
IUPAC名 |
4-chloro-3-(chloromethyl)benzonitrile |
InChI |
InChI=1S/C8H5Cl2N/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3H,4H2 |
InChIキー |
CREACCOLYOSLEM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C#N)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1R,2R,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954000.png)

![tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12954004.png)







